Methyl 2-(aminomethyl)-2-methylbutanoate
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Overview
Description
Methyl 2-(aminomethyl)-2-methylbutanoate is an organic compound with the molecular formula C7H15NO2. It is a derivative of butanoic acid and contains an ester functional group. This compound is of interest in various fields of chemistry and industry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(aminomethyl)-2-methylbutanoate can be synthesized through several methods. One common approach involves the esterification of 2-(aminomethyl)-2-methylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures high purity and scalability of the compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(aminomethyl)-2-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted amines or esters.
Scientific Research Applications
Methyl 2-(aminomethyl)-2-methylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 2-(aminomethyl)-2-methylbutanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(aminomethyl)butanoate
- Methyl 2-(aminomethyl)-2-ethylbutanoate
- Methyl 2-(aminomethyl)-2-propylbutanoate
Uniqueness
Methyl 2-(aminomethyl)-2-methylbutanoate is unique due to its specific branching and functional groups, which confer distinct reactivity and properties compared to its analogs. The presence of both an ester and an amino group allows for diverse chemical transformations and applications .
Properties
Molecular Formula |
C7H15NO2 |
---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
methyl 2-(aminomethyl)-2-methylbutanoate |
InChI |
InChI=1S/C7H15NO2/c1-4-7(2,5-8)6(9)10-3/h4-5,8H2,1-3H3 |
InChI Key |
IXHDEKLTEJYCKS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CN)C(=O)OC |
Origin of Product |
United States |
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